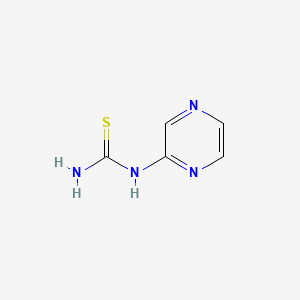

N-吡嗪基硫脲

概述

描述

Synthesis Analysis

The synthesis of N-Pyrazinylthiourea and its derivatives involves a variety of chemical reactions, starting from basic thiourea compounds and pyrazinyl halides or related precursors. For instance, the synthesis of N-glycosyl-N'-pyrazolylmethylene aminothioureas from N-glycosyl-N'-aminothioureas and 4-formylpyrazole under dehydration conditions highlights a specific method of introducing the pyrazinyl group into thiourea structures (Zhao & Cao, 2008). Additionally, efficient and regioselective synthesis methods for pyrazole and pyrazinyl derivatives have been reported, showcasing the versatility in synthesizing these compounds (Peruncheralathan et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of N-Pyrazinylthiourea derivatives, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, provides valuable information on their chemical behavior. Studies using X-ray diffraction, FT-IR, NMR spectroscopy, and DFT calculations reveal detailed geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization, which are crucial for understanding their reactivity and potential applications (Lukose et al., 2015).

Chemical Reactions and Properties

N-Pyrazinylthiourea compounds undergo various chemical reactions, leading to the formation of complex structures with diverse functionalities. For example, the reaction of N-acylthioureas with electrophiles can result in the synthesis of oxadiazinium, thiadiazinium, dithiazolium salts, and benzothiazoles, demonstrating the compounds' versatility in organic synthesis (Hartmann et al., 1985).

Physical Properties Analysis

The physical properties of N-Pyrazinylthiourea derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structures and the presence of various functional groups. The recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of some pyrazinecarboxylic acids illustrates the impact of molecular interactions on the material's physical properties (Vishweshwar et al., 2002).

Chemical Properties Analysis

The chemical properties of N-Pyrazinylthiourea compounds, including reactivity, stability, and the ability to form complexes with metals, are crucial for their applications in catalysis, material science, and potentially as ligands in medicinal chemistry. The synthesis and iron(III) complex-forming tendency of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone demonstrate the potential of these compounds in forming complexes with metals, influencing their chemical behavior (Ohkanda et al., 1993).

科学研究应用

结核病治疗中的吡嗪胺抗药性

N-吡嗪基硫脲与吡嗪胺(PZA)密切相关,对结核病(TB)治疗的研究具有重要意义。PZA是TB治疗中的关键组成部分,具有复杂的作用机制和抗药性。研究已经突出了导致PZA抗药性的遗传机制,如pncA基因和酶吡嗪酰胺酶的突变,这些对于激活PZA至关重要。这些见解对于理解TB中的药物抗性和改进治疗策略(Gopal et al., 2016),(Muthaiah et al., 2010),(Mphahlele et al., 2008),(Ramirez-Busby & Valafar, 2015),(Miotto et al., 2014)至关重要。

结核病治疗的新靶点

研究已经确定了在TB治疗中作为PZA新潜在靶点的基因,如天冬氨酸脱羧酶基因(panD),它在必需生物分子的合成中发挥作用。这一发现为解决PZA抗药性和改进TB治疗策略(Zhang et al., 2013),(Shi et al., 2014)开辟了新途径。

药物抗性的遗传基础

药物抗性的遗传基础,特别是在TB治疗中,是一个重要的研究领域。了解影响药物激活和抗性机制的基因突变,如pncA和panD基因,对于开发有效的TB治疗方法和对抗耐药菌株(Alexander et al., 2012),(Allana et al., 2017),(Scorpio et al., 1997),(Stoffels et al., 2012)至关重要。

药物抗性的全球视角

对PZA抗药性的全球视角揭示了这一问题在TB治疗中的广泛性质,强调了新诊断方法和治疗策略的必要性。导致PZA抗药性的突变多样性使得快速分子诊断的开发变得复杂,突显了全面基因分析的重要性(Whitfield et al., 2015)。

N-吡嗪基硫脲衍生物的潜力

与N-吡嗪基硫脲相关的衍生物的研究,如N-芳基-N′-吡唑-5-基脲衍生物,在炎症性疾病治疗中显示出潜力。这些衍生物表现出不同的激酶抑制谱,表明它们在开发新的治疗药物方面具有潜在用途(Norman, 2014)。

安全和危害

属性

IUPAC Name |

pyrazin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGSSYKLXJRVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185362 | |

| Record name | N-Pyrazinylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pyrazinylthiourea | |

CAS RN |

31437-05-5 | |

| Record name | N-Pyrazinylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031437055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Pyrazinylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research on N-pyrazinylthiourea derivatives?

A1: The research focuses on synthesizing a series of N-pyrazinylthiourea derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. The study demonstrated that various modifications at the 3- and 6- positions of the pyrazine ring, achieved by introducing different alkoxy groups (methoxy, benzyloxy, chlorobenzyloxy, etc.), led to the successful synthesis of a range of N-pyrazinylthiourea derivatives. These derivatives exhibited varying degrees of tuberculostatic activity, with Minimum Inhibitory Concentrations (MIC) ranging from 8 µg/cm³ to 1000 µg/cm³. This finding suggests that N-pyrazinylthioureas hold potential as lead compounds for developing new antituberculosis agents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1224945.png)

![6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1224946.png)

![3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone](/img/structure/B1224947.png)

![N-[4-[[2-furanyl(oxo)methyl]amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1224949.png)

![[7-(Difluoromethyl)-5-(4-methoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinyl]-(1-piperidinyl)methanone](/img/structure/B1224950.png)

![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1224952.png)

![4-(3-Bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine](/img/structure/B1224953.png)

![3-methoxy-N-[[(2-oxo-1-benzopyran-6-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1224959.png)

![4-[ethyl-(phenylmethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B1224964.png)

![N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B1224965.png)

![(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1224966.png)